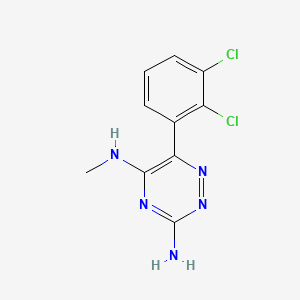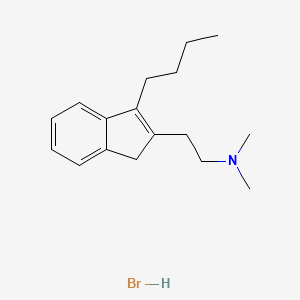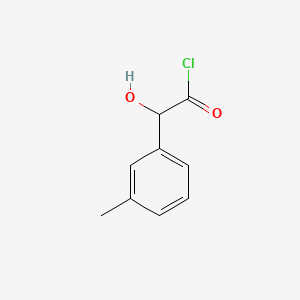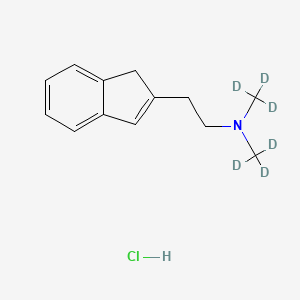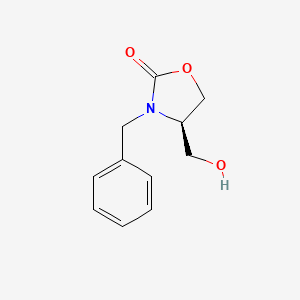
(4R)-3-苄基-4-(羟甲基)-1,3-噁唑烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly as a chiral auxiliary. Its unique structure, featuring a benzyl group and a hydroxymethyl group, allows it to participate in a variety of chemical reactions, making it a valuable tool in organic chemistry.
科学研究应用
Chemistry
In chemistry, (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a useful probe for investigating stereospecific processes in biological systems.
Medicine
In medicine, derivatives of (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one are explored for their potential therapeutic properties. They are investigated for their ability to act as enzyme inhibitors or as scaffolds for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and specialty materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of an amino alcohol with a carbonyl compound. One common method is the cyclization of N-benzyl-N-(hydroxymethyl)amine with a carbonyl compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one may involve the use of continuous flow reactors to maintain precise control over reaction conditions. Catalysts and solvents are selected to optimize yield and purity, and the process may be scaled up using batch or continuous processing techniques.
化学反应分析
Types of Reactions
(4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The oxazolidinone ring can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the hydroxymethyl group yields (4R)-3-Benzyl-4-carboxy-1,3-oxazolidin-2-one.
Reduction: Reduction of the oxazolidinone ring produces (4R)-3-Benzyl-4-(aminomethyl)-1,3-oxazolidine.
Substitution: Substitution of the benzyl group can lead to a variety of derivatives, depending on the substituent introduced.
作用机制
The mechanism of action of (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary by forming diastereomeric complexes with substrates, which can then be selectively transformed into enantiomerically pure products. The oxazolidinone ring provides a rigid framework that enforces stereochemical control during the reaction.
相似化合物的比较
Similar Compounds
(4R)-4-Benzyl-2-oxazolidinone: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
(4S)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one: The stereochemistry at the 4-position is different, which can lead to different reactivity and selectivity in asymmetric synthesis.
(4R)-3-Benzyl-4-(methoxymethyl)-1,3-oxazolidin-2-one: The methoxymethyl group provides different electronic properties compared to the hydroxymethyl group.
Uniqueness
(4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its combination of a benzyl group and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions. Its chiral nature and ability to form stable diastereomeric complexes make it particularly valuable in asymmetric synthesis.
属性
IUPAC Name |
(4R)-3-benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-7-10-8-15-11(14)12(10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKDWURAIPCLAI-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)CC2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724626 |
Source


|
| Record name | (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157823-75-1 |
Source


|
| Record name | (4R)-3-Benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester](/img/structure/B584093.png)
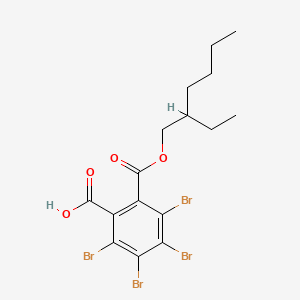
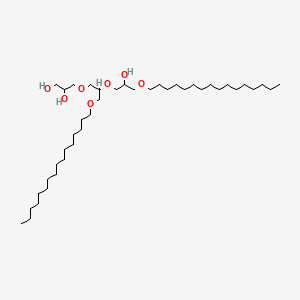

![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)
